molecular formula C11H15Br2NO B2920608 2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide CAS No. 2503208-19-1

2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide

Cat. No. B2920608
CAS RN: 2503208-19-1
M. Wt: 337.055
InChI Key: XIBTUTGYZWEGNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the alkylation of 5-cyclopentyloxypyridine with bromomethane . The reaction proceeds under appropriate conditions, resulting in the formation of the desired product. Detailed synthetic pathways and optimization strategies can be found in relevant literature .

Scientific Research Applications

Reactivity and Formation of Pyridine Derivatives

The study of brominated pyridines has highlighted their reactivity, particularly in the formation of specific pyridine derivatives through various chemical reactions. For instance, the action of concentrated aqueous solutions on dibromopyridine has been used to form hydroxypyridines, providing a method for the preparation of these compounds from dibromopyridine derivatives (J. Wibaut, P. W. Haayman, J. Dijk, 2010).

Synthesis of Antiviral Compounds

Research into substituted pyrimidines has demonstrated the potential for synthesizing antiviral compounds. The preparation of diamino-pyrimidine derivatives and their subsequent functionalization have shown antiretroviral activity, indicating the relevance of brominated pyridine derivatives in developing treatments for viral infections (D. Hocková, A. Holý, M. Masojídková, et al., 2003).

Halogen Atom Migration in Pyridine Derivatives

The migration of halogen atoms in halogeno-derivatives of dihydroxypyridine has been observed, indicating the dynamic nature of these compounds under certain conditions and their potential utility in synthetic chemistry (H. J. Hertog, J. C. Schogt, 2010).

Preparation and Application in Ligand Synthesis

Brominated pyridines have been crucial in synthesizing various ligands, including bipyridine and bipyrimidine derivatives. These compounds are valuable for preparing metal-complexing molecular rods, indicating their importance in coordination chemistry and potential applications in catalysis and materials science (P. Schwab, F. Fleischer, J. Michl, 2002).

Novel Synthetic Pathways

Research has also focused on creating novel synthetic pathways for functional polymers and other complex molecules. For example, the combination of atom transfer radical polymerization and click chemistry has been explored to prepare end-functional polymers with precise control over their properties, demonstrating the versatility and utility of brominated intermediates in advanced polymer synthesis (J. Lutz, H. Börner, Katja Weichenhan, 2005).

properties

IUPAC Name

2-(bromomethyl)-5-cyclopentyloxypyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.BrH/c12-7-9-5-6-11(8-13-9)14-10-3-1-2-4-10;/h5-6,8,10H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBTUTGYZWEGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide

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